Computed LogP as a Quantitative Indicator of Lipophilicity Shift Relative to Lower Homologs
The target compound displays a computed octanol-water partition coefficient (LogP) of 3.83, reflecting the significant contribution of the branched C₆ alkyl chain . By contrast, the simpler 1-(chloromethyl)-1-methylcyclopropane (CAS 10523-77-0) has a predicted LogP of approximately 2.0, based on fragment-based in silico estimation, and exhibits a boiling point of 97.1±9.0 °C at 760 mmHg . This approximate 1.8 log unit difference corresponds to roughly a 60-fold increase in lipophilicity, which can influence membrane permeability, metabolic stability, and extraction efficiency during sample preparation.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.83 (computed) |
| Comparator Or Baseline | 1-(Chloromethyl)-1-methylcyclopropane; LogP ≈ 2.0 (fragment-based estimate); Boiling point 97.1±9.0 °C |
| Quantified Difference | ΔLogP ≈ +1.8 (target more lipophilic) |
| Conditions | In silico prediction (fragment-based / atom-based method); boiling point measured at 760 mmHg. |
Why This Matters
Higher LogP suggests improved passive membrane permeability, which may be critical for downstream bioactive molecule design requiring CNS penetration or intracellular target engagement; procurement based on LogP specification can avoid costly re-optimization of lead series.
